Sodium pyrophosphate

説明

Sodium diphosphate is an inorganic sodium salt comprised of a diphosphate(4-) anion and four sodium(1+) cations. More commonly known as tetrathis compound, it finds much use in the food industry as an emulsifier and in dental hygiene as a calcium-chelating salt. It has a role as a food emulsifier, a chelator and a food thickening agent. It contains a diphosphate(4-).

The CIR Expert Panel concluded that the following 31 ingredients are safe in the present practices of use and concentration in cosmetics as described in this safety assessment, when formulated to be non-irritating...Tetrathis compound...

RN refers to diphosphoric acid, tetra-Na salt; structure

特性

IUPAC Name |

tetrasodium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQENQNTWSFEDLI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

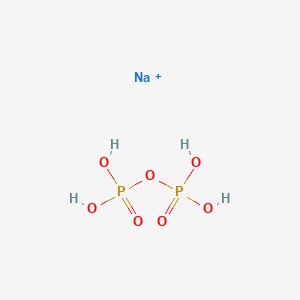

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4P2O7, Na4O7P2 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10042-91-8 (unspecified hydrochloride salt), 13472-36-1 (tetra-hydrochloride salt decahydrate), 14691-80-6 (tri-hydrochloride salt), 7758-16-9 (di-hydrochloride salt) | |

| Record name | Sodium pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042465 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C., Dry Powder; Other Solid, Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air, Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH], ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER., Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 ? 10H2O) is in the form of colorless, transparent crystals.] | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRASODIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tetrasodium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7 % at 77 °F (NIOSH, 2023), Soluble in water. Insoluble in ethanol, COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/, INSOL IN ALCOHOL /DECAHYDRATE/, SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/, IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C, (77 °F): 7% | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.45 (NIOSH, 2023) - Denser than water; will sink, 2.534, Relative density (water = 1): 2.5, 2.45 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

CRYSTALS, COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER, White powder or granules. | |

CAS No. |

7722-88-5 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O352864B8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrophosphoric acid, tetrasodium salt | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UX7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1810 °F (NIOSH, 2023), 988 °C, 1810 °F | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetrasodium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Tetrasodium pyrophosphate (TSPP), with the chemical formula Na₄P₂O₇, is a versatile inorganic compound widely utilized across various scientific and industrial fields for its multifaceted properties.[1] As a salt of pyrophosphoric acid, its mechanism of action is primarily driven by the pyrophosphate anion (P₂O₇⁴⁻), which functions as a potent chelating agent, a buffering agent, an emulsifier, and a dispersant. This technical guide provides a comprehensive overview of the core mechanisms of action of TSPP, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Chelating Agent: Sequestration of Metal Ions

One of the most significant functions of TSPP is its ability to act as a chelating agent, forming stable, soluble complexes with multivalent metal cations.[2] This action is crucial in various applications, from preventing tartar formation in dental products by sequestering calcium and magnesium from saliva to acting as a water softener in industrial processes.[1]

The pyrophosphate anion possesses multiple negatively charged oxygen atoms that can coordinate with a central metal ion, forming a stable ring-like structure known as a chelate. This sequestration effectively removes the metal ions from the solution, preventing them from participating in undesirable reactions such as precipitation or catalysis of oxidative processes.

The strength of the interaction between the pyrophosphate anion and metal ions is quantified by the stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the overall stability constants for pyrophosphate (P₂O₇⁴⁻) with several key divalent and trivalent metal ions.

| Metal Ion | Log β (Overall Stability Constant) | Conditions |

| Mg²⁺ | 5.0 | 25°C |

| Ca²⁺ | 5.04 | 25°C |

| Fe²⁺ | 8.7 | 25°C |

| Fe³⁺ | 22.2 | 25°C |

| Zn²⁺ | 8.7 | 25°C |

Note: Data is for the pyrophosphate anion (P₂O₇⁴⁻) and may vary slightly depending on ionic strength and temperature.

This protocol outlines the determination of the stability constant of a metal-pyrophosphate complex using potentiometric pH titration.

-

Preparation of Solutions:

-

Prepare a standard solution of Tetrathis compound (e.g., 0.01 M).

-

Prepare a standard solution of the metal salt of interest (e.g., 0.01 M CaCl₂).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl).

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

In a thermostatted vessel (e.g., at 25°C), place a known volume of the TSPP solution and the background electrolyte.

-

Titrate this solution with the standardized HCl to determine the pKa values of pyrophosphoric acid.

-

In a separate experiment, add a known concentration of the metal salt to the TSPP and electrolyte solution.

-

Titrate the metal-ligand mixture with the standardized NaOH solution.

-

Record the pH value after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both titrations.

-

The titration curve in the presence of the metal ion will be shifted compared to the ligand-only titration. This shift is due to the release of protons upon complexation.

-

Use a suitable software package (e.g., SUPERQUAD, Hyperquad) to analyze the titration data and calculate the stepwise and overall stability constants (β) by fitting the data to a model of the equilibria in solution.[3]

-

Caption: Chelation of a divalent metal ion (M²⁺) by the pyrophosphate anion.

Buffering Agent: pH Regulation

Tetrathis compound, when dissolved in water, hydrolyzes to form a basic solution. A 1% solution of TSPP typically has a pH between 9.9 and 10.8.[4] This property allows it to act as a buffering agent, resisting changes in pH upon the addition of an acid or a base. This is particularly important in food products to maintain a stable pH, which can affect texture, flavor, and microbial growth.[5]

The buffering capacity of TSPP is due to the protonation and deprotonation equilibria of the pyrophosphate anion, which is derived from the tetraprotic pyrophosphoric acid (H₄P₂O₇).

The buffering range of a substance is most effective around its pKa values. Pyrophosphoric acid has four pKa values, providing buffering capacity over several pH ranges.

| Equilibrium | pKa Value |

| H₄P₂O₇ ⇌ H₃P₂O₇⁻ + H⁺ | ~0.91 |

| H₃P₂O₇⁻ ⇌ H₂P₂O₇²⁻ + H⁺ | ~2.10 |

| H₂P₂O₇²⁻ ⇌ HP₂O₇³⁻ + H⁺ | ~6.70 |

| HP₂O₇³⁻ ⇌ P₂O₇⁴⁻ + H⁺ | ~9.32 |

This protocol describes how to determine the buffering capacity of a TSPP solution.

-

Preparation of Solutions:

-

Prepare a TSPP solution of known concentration (e.g., 0.1 M).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Calibrate a pH meter.

-

Place a known volume (e.g., 100 mL) of the TSPP solution in a beaker with a magnetic stirrer.

-

Measure the initial pH of the solution.

-

Add the standardized acid in small, known increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 2).

-

Repeat the procedure in a separate experiment by titrating an identical TSPP solution with the standardized base until the pH has risen significantly (e.g., to pH 12).

-

-

Data Analysis and Visualization:

-

Plot the pH of the solution versus the moles of acid or base added per liter of the buffer.

-

The buffering capacity (β) can be calculated for each addition using the formula: β = ΔB / ΔpH, where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.

-

Plot the buffering capacity (β) versus the pH. The resulting curve is the buffering capacity curve, which will show peaks at the pKa values.

-

Caption: Workflow for determining the buffering capacity of a TSPP solution.

Emulsifier: Stabilization of Immiscible Liquids

TSPP functions as an effective emulsifier, particularly in food systems containing proteins, such as processed cheese and meat products.[6] It does not act as a classical surfactant with distinct hydrophobic and hydrophilic ends. Instead, its emulsifying properties are primarily due to its interaction with proteins.

In a system like processed cheese, TSPP sequesters calcium ions from the casein micelles. This sequestration, combined with an increase in pH, causes the casein to hydrate, swell, and partially unfold. The modified protein molecules can then more effectively adsorb at the oil-water interface, forming a stabilizing film around the oil droplets and preventing coalescence.

Rheology can be used to study the stability and structure of emulsions.

-

Emulsion Preparation:

-

Prepare a control protein solution (e.g., 10% w/v sodium caseinate in water).

-

Prepare a test protein solution containing a specific concentration of TSPP (e.g., 2% w/w of the protein).

-

Create an oil-in-water emulsion by homogenizing a known ratio of oil (e.g., vegetable oil) and the protein solution (control and test) using a high-shear mixer.

-

-

Rheological Measurements:

-

Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

-

Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (within the linear viscoelastic region) to measure the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like, structured, and stable emulsion.

-

Perform a strain sweep to determine the linear viscoelastic region.

-

Conduct a time sweep to monitor the stability of the emulsion over time.

-

-

Data Analysis:

-

Compare the rheological parameters (G', G'') of the control emulsion with the TSPP-containing emulsion. An increase in these parameters in the presence of TSPP indicates enhanced emulsion stability.

-

Caption: TSPP-mediated stabilization of an oil-in-water emulsion with casein.

Dispersant: Prevention of Particle Aggregation

TSPP is an effective dispersing agent, used to prevent the aggregation and settling of solid particles in a liquid medium. This property is utilized in applications such as paints, ceramics, and detergents.[7]

The mechanism involves the adsorption of pyrophosphate anions onto the surface of the suspended particles. This creates a net negative charge on the particle surfaces. The resulting electrostatic repulsion between the similarly charged particles overcomes the attractive van der Waals forces, leading to a stable, deflocculated suspension.

DLS is a technique used to measure the size distribution of particles in a suspension, which can be used to assess the effectiveness of a dispersant.[8]

-

Sample Preparation:

-

Prepare a suspension of the particles of interest (e.g., TiO₂ powder) in a suitable solvent (e.g., deionized water) at a low concentration.

-

Prepare a stock solution of TSPP.

-

Create a series of samples with varying concentrations of TSPP added to the particle suspension.

-

-

DLS Measurement:

-

Filter the samples through an appropriate syringe filter (e.g., 0.45 µm) to remove any large aggregates or dust.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to thermally equilibrate.

-

Perform several measurements to obtain the average particle size (z-average diameter) and the polydispersity index (PDI). A smaller z-average and PDI indicate a more stable and uniform dispersion.

-

-

Data Analysis:

-

Plot the z-average particle size and PDI as a function of TSPP concentration.

-

The optimal concentration of the dispersant is typically the one that results in the minimum particle size and PDI.

-

Caption: TSPP as a dispersant preventing particle aggregation via electrostatic repulsion.

Applications in Drug Development

While primarily used in food and industrial applications, the mechanisms of action of TSPP have relevance in the pharmaceutical and drug development sectors.

-

Excipient in Formulations: TSPP can be used as a buffering agent to maintain the pH of liquid formulations, which is critical for the stability and solubility of many active pharmaceutical ingredients (APIs).[9] Its chelating properties can also sequester trace metal ions that might otherwise catalyze the degradation of the API.

-

Stabilizer for Nanoparticles and Biopharmaceuticals: As a dispersant, TSPP can be used to stabilize nanoparticle drug delivery systems, preventing their aggregation and improving their shelf-life.[10] Similarly, it can help stabilize protein-based therapeutics by preventing aggregation and maintaining their native conformation.[11]

-

Potential as a Metalloproteinase Inhibitor: Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in tissue remodeling and are implicated in diseases such as cancer and arthritis.[12] As a zinc-chelating agent, pyrophosphate has the potential to inhibit the activity of MMPs by removing the essential zinc cofactor from their active site. This area warrants further research to explore the therapeutic potential of pyrophosphate and its derivatives.

Caption: Conceptual mechanism of MMP inhibition by TSPP via chelation of the zinc cofactor.

References

- 1. Tetrasodium diphosphate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TETRAthis compound (TSPP) - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]

- 7. Rheology of Sodium Caseinate Stabilized Oil-in-Water Emulsions | Semantic Scholar [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. med.libretexts.org [med.libretexts.org]

Tetrasodium Pyrophosphate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of tetrasodium pyrophosphate (TSPP) for laboratory use. It includes key data, experimental protocols, and visualizations to support researchers, scientists, and drug development professionals in their work.

Core Chemical and Physical Properties

Tetrathis compound, also known as this compound, is an inorganic compound with the chemical formula Na₄P₂O₇. It is a white, odorless, crystalline powder or granular solid. The decahydrate form (Na₄P₂O₇·10H₂O) presents as colorless, transparent crystals.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of anhydrous and decahydrate tetrathis compound.

Table 1: General and Physical Properties

| Property | Anhydrous Tetrathis compound | Tetrathis compound Decahydrate |

| Molecular Formula | Na₄P₂O₇ | Na₄P₂O₇·10H₂O |

| Molar Mass | 265.90 g/mol | 446.06 g/mol |

| Appearance | White, odorless powder or granules[1][2] | Colorless, transparent crystals[2] |

| Density | 2.534 g/cm³[1] | 1.82 g/cm³ |

| Melting Point | 988 °C (1810 °F)[1] | 79.5 °C (loses water)[1] |

| pH (1% solution) | 9.9 - 10.8[3] | ~10.2 |

Table 2: Solubility Data

| Solvent | Anhydrous Tetrathis compound Solubility |

| Water (cold) | 3.16 g/100 mL[2] |

| Water (boiling) | 40.26 g/100 mL[2] |

| Ethanol | Insoluble[3] |

Key Laboratory Applications and Experimental Protocols

Tetrathis compound is a versatile reagent in the laboratory due to its properties as a buffering agent, chelating agent, and dispersant.

Buffering Agent

TSPP is an effective buffering agent, helping to maintain a stable pH in solution. A 1% solution of TSPP has a pH of approximately 10.2, making it suitable for creating alkaline buffer systems.[3]

Objective: To prepare a 0.1 M buffer solution of tetrathis compound.

Materials:

-

Anhydrous Tetrathis compound (Na₄P₂O₇)

-

Deionized water

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

pH meter

Methodology:

-

Calculate the required mass of TSPP: For a 0.1 M solution in 1 L, the required mass is 0.1 mol/L * 265.90 g/mol = 26.59 g.

-

Dissolution: Weigh out 26.59 g of anhydrous TSPP and transfer it to a 1 L volumetric flask.

-

Add approximately 800 mL of deionized water to the flask.

-

Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the TSPP is completely dissolved.

-

Volume Adjustment: Once dissolved, remove the stir bar and add deionized water to bring the final volume to the 1 L mark.

-

pH Measurement and Adjustment: Calibrate the pH meter and measure the pH of the solution. It should be in the range of 10.0-10.5. If necessary, adjust the pH with small additions of a suitable acid (e.g., HCl) or base (e.g., NaOH).

Workflow for Buffer Preparation

Caption: Workflow for preparing a tetrathis compound buffer.

Chelating Agent (Sequestrant)

TSPP is an excellent chelating agent, meaning it can form stable complexes with multivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). This property is crucial in various applications, such as preventing the precipitation of metal salts, inhibiting enzymatic reactions that require metal cofactors, and in DNA extraction to inactivate DNases.[4]

Objective: To visually demonstrate the ability of TSPP to prevent the precipitation of calcium carbonate.

Materials:

-

0.1 M Calcium Chloride (CaCl₂) solution

-

0.1 M Sodium Carbonate (Na₂CO₃) solution

-

0.1 M Tetrathis compound (TSPP) solution

-

Test tubes and rack

Methodology:

-

Control: In a test tube, add 2 mL of 0.1 M CaCl₂ solution and 2 mL of 0.1 M Na₂CO₃ solution. Observe the formation of a white precipitate (calcium carbonate).

-

Chelation: In a separate test tube, add 2 mL of 0.1 M CaCl₂ solution and 2 mL of 0.1 M TSPP solution. Mix well.

-

To the solution from step 2, add 2 mL of 0.1 M Na₂CO₃ solution.

-

Observation: Compare the two test tubes. The tube containing TSPP should show significantly less or no precipitation, demonstrating that the pyrophosphate has chelated the calcium ions and prevented them from reacting with the carbonate ions.

Logical Diagram of Chelation

Caption: Logical relationship of TSPP chelating a metal ion to prevent precipitation.

Component of Lysis Buffers

In molecular biology, TSPP is used in lysis buffers for the extraction of nucleic acids and proteins. Its chelating properties help to inactivate nucleases that require divalent cations like Mg²⁺ for their activity, thereby protecting the integrity of the DNA or RNA. It also contributes to maintaining an alkaline pH, which can aid in cell lysis and denaturation of proteins.

A published protocol for cell lysate preparation for cap-affinity assays utilizes a freeze-thaw lysis buffer containing tetrathis compound.[5]

Buffer Composition:

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

50 mM NaF

-

1 mM EDTA

-

10 mM Tetrathis compound

-

Protease and phosphatase inhibitors

Methodology Outline:

-

Cells are resuspended in the freeze-thaw lysis buffer.

-

The cell suspension undergoes three cycles of freezing (e.g., 15 minutes at -80°C) and thawing (e.g., 2 minutes at 37°C) to disrupt the cell membranes.[5]

-

The resulting lysate can then be used for downstream applications.

Role in Biochemical Signaling and Drug Development

While tetrathis compound itself is not a direct signaling molecule in the same way as, for example, cyclic AMP, the pyrophosphate (PPi) moiety is a crucial component in many cellular processes and signaling pathways.

Pyrophosphate in Cellular Metabolism and Signaling

Pyrophosphate is a product of numerous biosynthetic reactions that utilize ATP. For instance, in the synthesis of cyclic AMP (cAMP), a key second messenger in many signaling cascades, ATP is converted to cAMP and PPi by the enzyme adenylate cyclase.[6] The subsequent hydrolysis of PPi into two molecules of inorganic phosphate by pyrophosphatases is a highly exergonic reaction, which helps to drive the initial biosynthetic reaction forward.

The concentration of pyrophosphate can also influence the activity of certain enzymes. It has been shown to be a potent inhibitor of some enzymes while serving as a substrate for others.[7][8] For example, pyrophosphate can act as a competitive inhibitor for enzymes that have substrates with a similar structure.

Simplified Signaling Pathway Involving Pyrophosphate

Caption: Simplified diagram of a signaling pathway where pyrophosphate is a byproduct.

Implications for Drug Development

In the context of drug development, tetrathis compound can be used as an excipient in pharmaceutical formulations, acting as a buffering agent to maintain the stability and efficacy of the active pharmaceutical ingredient (API).[9] Its ability to chelate metal ions can also prevent the degradation of drugs that are sensitive to metal-catalyzed oxidation.

Furthermore, understanding the role of pyrophosphate in enzymatic reactions can be relevant for drug discovery. Enzymes that produce or are inhibited by pyrophosphate could be potential drug targets. Assays designed to measure the activity of such enzymes may involve the use of TSPP as a source of pyrophosphate.

Safety and Handling

Tetrathis compound is generally considered safe for use in laboratory and food applications. However, as with any chemical, appropriate safety precautions should be taken. It can cause skin and eye irritation. It is advisable to wear protective gloves and eye protection when handling the powder. In case of contact, wash the affected area thoroughly with water.

Conclusion

Tetrathis compound is a highly functional and versatile inorganic compound with numerous applications in a laboratory setting. Its properties as a buffering agent, chelating agent, and component of lysis buffers make it an invaluable tool for researchers in chemistry, biology, and drug development. A thorough understanding of its chemical properties and appropriate handling is essential for its effective and safe use in scientific research.

References

- 1. Tetrathis compound - Wikipedia [en.wikipedia.org]

- 2. TSPP (TETRAthis compound) - Ataman Kimya [atamanchemicals.com]

- 3. fao.org [fao.org]

- 4. Tetrathis compound [vijen.in]

- 5. Cell lysate preparation [bio-protocol.org]

- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Crystal Structure of Inorganic Pyrophosphatase From Schistosoma japonicum Reveals the Mechanism of Chemicals and Substrate Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foodsweeteners.com [foodsweeteners.com]

Tetrasodium Pyrophosphate as a Chelating Agent for Divalent Cations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasodium pyrophosphate (TSPP), with the chemical formula Na₄P₂O₇, is an inorganic compound composed of sodium cations (Na⁺) and pyrophosphate anions (P₂O₇⁴⁻). It is a versatile chemical used in various industrial and scientific applications, primarily for its ability to act as a chelating agent, emulsifier, and pH buffer.[1][2][3] In the context of scientific research and drug development, its capacity to sequester divalent cations is of particular interest.

This technical guide provides a comprehensive overview of the core principles underlying the function of tetrathis compound as a chelating agent for divalent cations. It delves into the mechanism of chelation, presents quantitative data on its binding affinities, outlines detailed experimental protocols for its characterization, and explores its role in relevant signaling pathways.

Mechanism of Divalent Cation Chelation

The chelating properties of tetrathis compound stem from the pyrophosphate anion (P₂O₇⁴⁻). This anion is a polyphosphate, consisting of two phosphate units linked by a P-O-P bond. The multiple negatively charged oxygen atoms on the pyrophosphate molecule act as Lewis bases, donating lone pairs of electrons to a central divalent metal cation, which acts as a Lewis acid. This interaction results in the formation of a stable, water-soluble complex, effectively sequestering the metal ion and preventing it from participating in other reactions.

The pyrophosphate anion can act as a bidentate or tridentate ligand, meaning it can form two or three coordinate bonds with a metal ion, respectively.[2] The formation of these multi-point attachments results in a stable ring-like structure known as a chelate. The stability of these chelates is significantly higher than that of complexes formed with monodentate ligands, an observation referred to as the "chelate effect."

The coordination of pyrophosphate to a divalent metal ion (M²⁺) can be represented as follows:

M²⁺ + P₂O₇⁴⁻ ⇌ [M(P₂O₇)]²⁻

Further complexation can occur depending on the coordination number of the metal ion and the stoichiometry of the reaction.

Quantitative Data: Stability Constants

The strength of the interaction between a chelating agent and a metal ion is quantified by the stability constant (K), also known as the formation constant. A higher stability constant indicates a more stable complex. The stability of TSPP-metal ion complexes is influenced by factors such as pH, temperature, and ionic strength of the solution.

The following table summarizes the logarithmic values of the overall stability constants (log β) for the formation of 1:1 complexes between the pyrophosphate anion and various divalent cations.

| Divalent Cation | Log β (Overall Stability Constant) |

| Mg²⁺ | 5.4 |

| Ca²⁺ | 5.0 |

| Mn²⁺ | 7.2 |

| Fe²⁺ | - |

| Co²⁺ | 6.6 |

| Ni²⁺ | 6.8 |

| Cu²⁺ | 7.5 |

| Zn²⁺ | 8.7 |

Note: The stability constants can vary depending on the experimental conditions (e.g., temperature, ionic strength). The values presented are indicative of the relative stabilities.

Experimental Protocols

Several experimental techniques can be employed to study and quantify the chelation of divalent cations by tetrathis compound.

Potentiometric Titration

Potentiometric titration is a common method used to determine the stability constants of metal-ligand complexes. This technique involves monitoring the change in the potential of an ion-selective electrode (ISE) as a solution of the metal ion is titrated with a solution of the chelating agent (TSPP).

Methodology:

-

Solution Preparation: Prepare standardized solutions of the divalent metal salt (e.g., CaCl₂, MgCl₂) and tetrathis compound. Prepare a suitable buffer solution to maintain a constant pH throughout the titration.

-

Electrode Calibration: Calibrate the appropriate ion-selective electrode (e.g., calcium ISE, magnesium ISE) using standard solutions of the metal ion.

-

Titration Setup: Place a known volume of the metal ion solution in a thermostated reaction vessel. Immerse the calibrated ISE and a reference electrode into the solution.

-

Titration: Add small, precise volumes of the TSPP solution to the metal ion solution using a burette. After each addition, allow the potential reading to stabilize and record the value.

-

Data Analysis: Plot the potential (in mV) against the volume of TSPP added. The endpoint of the titration, corresponding to the formation of the complex, is identified by a significant change in the potential. The stability constants can be calculated from the titration data using appropriate software or by manual calculation methods that consider the concentrations of the free and complexed species at equilibrium.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to study chelation by monitoring changes in the absorbance spectrum of a system upon complex formation. This method is particularly useful if the metal-ligand complex has a distinct absorbance spectrum from the free ligand or metal ion.

Methodology:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-TSPP complex. This can be done by scanning the absorbance of a solution containing both the metal ion and TSPP over a range of wavelengths.

-

Job's Plot (Method of Continuous Variation): Prepare a series of solutions with varying mole fractions of the metal ion and TSPP, while keeping the total molar concentration constant. Measure the absorbance of each solution at the predetermined λmax. Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance is observed.

-

Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of TSPP. Measure the absorbance of each solution at the λmax. Plot the absorbance versus the molar ratio of [TSPP]/[Metal]. The point at which the absorbance plateaus indicates the stoichiometry of the complex. The stability constant can be determined from the data by applying the Beer-Lambert law and the principles of chemical equilibrium.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with binding events. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation: Prepare solutions of the divalent metal ion and TSPP in the same buffer to minimize heat of dilution effects. Degas the solutions to remove any dissolved air bubbles.

-

Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

-

Loading Samples: Load the metal ion solution into the sample cell and the TSPP solution into the injection syringe.

-

Titration: A series of small injections of the TSPP solution are made into the metal ion solution. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection. Plotting this heat change against the molar ratio of TSPP to the metal ion generates a binding isotherm. This isotherm can be fitted to a binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Role in Signaling Pathways

Inorganic pyrophosphate (PPi), the active component of TSPP, is not only a chelator but also a signaling molecule that can modulate various cellular processes. Its ability to chelate divalent cations, particularly Ca²⁺ and Mg²⁺, can influence the activity of enzymes and signaling proteins that are dependent on these ions.

Pyrophosphate and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK1/2 and p38 MAPK pathways, are crucial for regulating cell proliferation, differentiation, and stress responses. Divalent cations like Mg²⁺ are essential cofactors for many of the kinases involved in these cascades. By chelating Mg²⁺, pyrophosphate can indirectly modulate the activity of these pathways.

For instance, in osteoblasts, pyrophosphate has been shown to upregulate the expression of osteopontin, a mineralization inhibitor, through the activation of the ERK1/2 and p38 MAPK signaling pathways.[4]

Below are diagrams representing the general workflow of chelation analysis and the involvement of pyrophosphate in a signaling pathway.

Caption: Workflow for the analysis of divalent cation chelation by TSPP.

Caption: Pyrophosphate's modulatory role in the MAPK signaling pathway.

Applications in Research and Drug Development

The ability of tetrathis compound to chelate divalent cations has several important applications in scientific research and drug development:

-

Enzyme Assays: In enzymatic reactions that are inhibited by trace metal ions, TSPP can be used to sequester these ions, ensuring the accurate measurement of enzyme activity.

-

Stabilization of Formulations: In pharmaceutical formulations, TSPP can prevent the degradation of active ingredients that is catalyzed by metal ions.

-

Biochemical Buffers: TSPP can be used as a component of buffer systems to maintain a constant pH while also controlling the concentration of free divalent cations.

-

Drug Delivery: The chelating properties of pyrophosphates are being explored in the context of targeted drug delivery systems and for the treatment of diseases related to metal ion imbalance.

Conclusion

Tetrathis compound is a potent chelating agent for divalent cations, a property conferred by its pyrophosphate anion. The formation of stable chelate complexes with metal ions like Ca²⁺ and Mg²⁺ underlies its utility in a wide range of scientific and industrial applications. Understanding the quantitative aspects of this chelation, through the determination of stability constants and thermodynamic parameters, is crucial for its effective application. Furthermore, the recognition of pyrophosphate as a signaling molecule that can modulate key cellular pathways opens up new avenues for research and therapeutic development. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and harness the chelating properties of tetrathis compound in their respective fields.

References

The Pivotal Role of Sodium Pyrophosphate in Biochemical Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyrophosphate, the sodium salt of the pyrophosphate anion (PPi), is a ubiquitous and crucial molecule in a vast array of biochemical reactions. While often viewed as a simple byproduct of nucleotide polymerization, its role extends far beyond this, influencing the thermodynamics and kinetics of metabolic pathways, serving as a key substrate in certain enzymatic reactions, and acting as a valuable tool in experimental biochemistry. This technical guide provides a comprehensive overview of the multifaceted roles of this compound in biochemical processes, with a focus on its generation, energetic significance, and enzymatic regulation. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge to understand and manipulate pyrophosphate-dependent systems.

Introduction: The Centrality of the Phosphoanhydride Bond

At the heart of cellular bioenergetics lies the high-energy phosphoanhydride bond, the chemical linkage that stores and transfers the energy required to drive life's processes. Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a fundamental exergonic reaction.[1] However, an alternative hydrolysis pathway, yielding adenosine monophosphate (AMP) and pyrophosphate (PPi), releases a significantly greater amount of free energy and is a cornerstone of many biosynthetic reactions.[1][2] The subsequent hydrolysis of PPi into two molecules of inorganic phosphate by the enzyme inorganic pyrophosphatase is a highly exergonic and virtually irreversible step, providing a powerful thermodynamic pull for numerous biochemical transformations.[3]

Pyrophosphate in Core Biochemical Pathways

This compound is a product of numerous anabolic reactions, where its formation and subsequent removal are critical for driving these processes to completion.

A Byproduct Driving Synthesis: The Role of Pyrophosphate as a Leaving Group

In the polymerization of nucleic acids (DNA and RNA) and the activation of amino acids for protein synthesis, the incorporation of a nucleotide or aminoacyl-adenylate, respectively, results in the release of a pyrophosphate molecule. The enzymatic hydrolysis of this PPi by inorganic pyrophosphatase shifts the equilibrium of the overall reaction strongly in the direction of synthesis, effectively rendering the polymerization or activation step irreversible under physiological conditions.[3][4]

Figure 1: Role of PPi in DNA Polymerization.

The Energetics of ATP Hydrolysis to AMP and PPi

The hydrolysis of ATP to AMP and PPi is a key reaction in several metabolic pathways, including the activation of fatty acids and the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a crucial precursor for nucleotide biosynthesis.[5] This reaction is more exergonic than the hydrolysis of ATP to ADP and Pi.

Quantitative Data

Thermodynamics of Pyrophosphate-Related Reactions

The standard Gibbs free energy change (ΔG°') for the hydrolysis of pyrophosphate and related compounds underscores their bioenergetic importance.

| Reaction | ΔG°' (kJ/mol) | ΔG°' (kcal/mol) | Reference(s) |

| PPi + H₂O → 2 Pi | -19.2 | -4.6 | [6] |

| ATP + H₂O → ADP + Pi | -30.5 | -7.3 | [2] |

| ATP + H₂O → AMP + PPi | -45.6 | -10.9 | [2] |

Table 1: Standard Gibbs Free Energy of Hydrolysis for Pyrophosphate and ATP.

Kinetic Parameters of Inorganic Pyrophosphatases

Inorganic pyrophosphatases (PPases) are highly efficient enzymes responsible for the hydrolysis of PPi. Their kinetic parameters vary across different organisms.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Reference(s) |

| Saccharomyces cerevisiae (Yeast) | Mg₂PPi | ~4 - 10 | ~10⁴ | - | [4][7][8] |

| Escherichia coli | Mg₂PPi | 2.0 | - | - | [9] |

| Helicobacter pylori | PPi | 214.4 | - | 594 | [10] |

| Thermococcus litoralis | PPi | - | - | - | [3] |

Table 2: Kinetic Parameters of Selected Inorganic Pyrophosphatases.

Experimental Protocols

Assay of Inorganic Pyrophosphatase Activity

A common method for determining inorganic pyrophosphatase activity is the colorimetric measurement of the released inorganic phosphate using the Malachite Green assay.

Principle: The assay is based on the formation of a colored complex between phosphomolybdate and Malachite Green dye, which can be measured spectrophotometrically.

Reagents:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

MgCl₂ (e.g., 10 mM)

-

This compound (substrate, e.g., 1 mM)

-

Inorganic Pyrophosphatase (enzyme sample)

-

Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and a stabilizing agent)

-

Phosphate Standard (for calibration curve)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and this compound.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the inorganic pyrophosphatase enzyme sample.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Allow color to develop for a specified time (e.g., 15-30 minutes).

-

Measure the absorbance at a wavelength between 620-660 nm.

-

Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Inorganic pyrophosphatase - Wikipedia [en.wikipedia.org]

- 3. Engineering a Thermostable Reverse Transcriptase for RT-PCR Through Rational Design of Pyrococcus furiosus DNA Polymerase [mdpi.com]

- 4. fishersci.ie [fishersci.ie]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic Asymmetry in Homodimeric H+-Pumping Membrane Pyrophosphatase Demonstrated by Non-Hydrolyzable Pyrophosphate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and thermodynamics of catalysis by the inorganic pyrophosphatase of Escherichia coli in both directions [periodicos.capes.gov.br]

- 8. Kinetic and structural properties of inorganic pyrophosphatase from the pathogenic bacterium Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Additional Method for Analyzing the Reversible Inhibition of an Enzyme Using Acid Phosphatase as a Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Buffering Capacity of Tetrasodium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the buffering capacity of tetrasodium pyrophosphate (TSPP). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize TSPP in various applications, from formulation development to cellular assays. This document details the chemical principles underlying its buffering action, experimental protocols for its characterization, and its role in relevant biological signaling pathways.

Introduction to Tetrathis compound as a Buffering Agent

Tetrathis compound (Na₄P₂O₇), also known as this compound, is the sodium salt of pyrophosphoric acid. It is a colorless, water-soluble solid that finds extensive use across various industries as a buffering agent, emulsifier, dispersant, and thickening agent.[1][2] In the pharmaceutical and research sectors, its ability to resist changes in pH makes it a valuable excipient in drug formulations and a component in various biochemical and cellular buffers.

The buffering capacity of a solution is its ability to resist pH change upon the addition of an acidic or basic component. It is a critical parameter in ensuring the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs) and in maintaining physiological conditions in biological experiments. TSPP's buffering action stems from the protonation and deprotonation of the pyrophosphate anion (P₂O₇⁴⁻).

Chemical Principles of Buffering Capacity

The buffering capacity of tetrathis compound is intrinsically linked to the pKa values of its conjugate acid, pyrophosphoric acid (H₄P₂O₇). Pyrophosphoric acid is a tetraprotic acid, meaning it can donate four protons. The dissociation of these protons occurs in a stepwise manner, with each step characterized by a specific pKa value.

The pKa values for pyrophosphoric acid are approximately:

-

pKa₁ ≈ 0.85

-

pKa₂ ≈ 1.96

-

pKa₃ ≈ 6.60

-

pKa₄ ≈ 9.41

A buffer is most effective at a pH close to its pKa. Therefore, tetrathis compound, which corresponds to the fully deprotonated species (P₂O₇⁴⁻), will exhibit significant buffering capacity in the pH ranges around pKa₃ and pKa₄. When a strong acid is added to a solution of TSPP, the pyrophosphate anions will accept protons, forming HP₂O₇³⁻ and subsequently H₂P₂O₇²⁻, thus resisting a sharp drop in pH.

Expected Buffering Regions

Based on the pKa values, the primary buffering regions for a solution of tetrathis compound when titrated with a strong acid would be centered around pH 9.41 and pH 6.60. The solution will also exhibit buffering capacity at much lower pH values corresponding to pKa₂ and pKa₁, though the initial pH of a TSPP solution is alkaline. A 1% solution of tetrathis compound has a pH of approximately 10.2.[3]

Quantitative Data on Buffering Capacity

| Equilibrium Reaction | pKa | Optimal Buffering pH Range |

| [HP₂O₇]³⁻ ⇌ [P₂O₇]⁴⁻ + H⁺ | 9.41 | 8.4 - 10.4 |

| [H₂P₂O₇]²⁻ ⇌ [HP₂O₇]³⁻ + H⁺ | 6.60 | 5.6 - 7.6 |

| [H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺ | 1.96 | 1.0 - 3.0 |

| H₄P₂O₇ ⇌ [H₃P₂O₇]⁻ + H⁺ | 0.85 | < 2.0 |

Table 1: Theoretical Buffering Regions of Tetrathis compound Based on the pKa Values of Pyrophosphoric Acid.

To obtain precise quantitative data for the buffering capacity of a specific TSPP solution, an experimental titration is required, as outlined in the following section.

Experimental Protocol for Determining Buffering Capacity

The buffering capacity of a tetrathis compound solution can be determined experimentally by titration with a strong acid (e.g., hydrochloric acid, HCl) or a strong base (e.g., sodium hydroxide, NaOH).

Materials and Equipment

-

Tetrathis compound (Na₄P₂O₇), analytical grade

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

-

Volumetric flasks

Procedure

-

Preparation of TSPP Solution: Prepare a solution of known concentration of tetrathis compound (e.g., 0.1 M) by dissolving the appropriate amount of Na₄P₂O₇ in deionized water in a volumetric flask.

-

Titration Setup:

-

Pipette a known volume (e.g., 100 mL) of the TSPP solution into a 250 mL beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized 0.1 M HCl solution.

-

-

Titration with Strong Acid:

-

Record the initial pH of the TSPP solution.

-

Add the HCl solution from the burette in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped significantly, passing through the expected buffering regions.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

The buffering regions will appear as flatter sections of the curve.

-

The buffer capacity (β) can be calculated for any point on the curve using the formula: β = dC / dpH where dC is the moles of strong acid or base added per liter of the buffer solution, and dpH is the change in pH.

-

The following diagram illustrates the general workflow for this experimental protocol.

Role of Pyrophosphate in Biological Signaling Pathways

Pyrophosphate (PPi) is not merely an inert buffer; it is a key molecule in numerous cellular processes and signaling pathways. Its concentration is tightly regulated, and its hydrolysis provides the thermodynamic driving force for many biosynthetic reactions. For professionals in drug development, understanding these pathways is crucial, as their dysregulation is implicated in various diseases.

ENPP1-Mediated Pyrophosphate Signaling

A critical pathway for regulating extracellular pyrophosphate levels involves the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and pyrophosphate (PPi). This extracellular PPi plays a vital role in preventing soft tissue calcification and is involved in bone mineralization.

Dysfunction of ENPP1 is associated with conditions such as generalized arterial calcification of infancy (GACI). Therefore, ENPP1 is a target of interest in drug development for diseases related to ectopic calcification and bone metabolism.

The following diagram illustrates the central role of ENPP1 in generating extracellular pyrophosphate and its downstream effects.

Conclusion

Tetrathis compound is a versatile and effective buffering agent with applications spanning from industrial processes to pharmaceutical formulations and basic research. Its buffering capacity is governed by the pKa values of pyrophosphoric acid, providing predictable buffering in distinct alkaline and near-neutral pH ranges. The experimental protocols outlined in this guide provide a framework for the precise quantitative characterization of its buffering properties. Furthermore, the integral role of pyrophosphate in biological signaling pathways, such as the ENPP1-mediated regulation of extracellular levels, highlights its significance beyond a simple pH stabilizer and underscores its relevance in drug development and the study of metabolic diseases. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique properties of tetrathis compound in their work.

References

An In-depth Technical Guide to the Structure and Chemical Formula of Tetrasodium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of tetrasodium pyrophosphate (TSPP). It includes detailed experimental protocols for its synthesis, purity analysis, and structural characterization, catering to the needs of researchers and professionals in scientific fields.

Chemical Identity and Formula

Tetrathis compound, also known as this compound or tetrasodium diphosphate, is an inorganic salt. It is composed of four sodium cations (Na⁺) and a pyrophosphate anion (P₂O₇⁴⁻). It exists in an anhydrous form (Na₄P₂O₇) and as a decahydrate (Na₄P₂O₇·10H₂O), which is the more common crystalline form at room temperature.[1][2][3]

Quantitative Physicochemical Data

The key quantitative properties of both anhydrous and decahydrate forms of tetrathis compound are summarized below for easy comparison.

Table 1: General Properties

| Property | Anhydrous (Na₄P₂O₇) | Decahydrate (Na₄P₂O₇·10H₂O) |

| Molecular Formula | Na₄P₂O₇ | Na₄P₂O₇·10H₂O |

| Molecular Weight | 265.90 g/mol | 446.06 g/mol |

| Appearance | White, odorless powder or granules[4] | Colorless or white, odorless crystals[4] |

| Density | 2.534 g/cm³[3] | 1.82 g/cm³[5] |

| Melting Point | 988 - 995 °C (decomposes)[3][4] | 79.5 °C[5] |

| Crystal System | - | Monoclinic[1][2] |

| pH (1% solution) | 9.9 - 10.8 | 10.2 |

Table 2: Solubility in Water

| Form | Temperature (°C) | Solubility (g / 100 mL) |

| Anhydrous | 0 (Cold) | 2.61[5] |

| 25 | 6.70[5] | |

| 100 (Boiling) | 42.2[5] | |

| Decahydrate | 0 | 3.16[5] |